An In-depth Technical Guide to the Crystal Structure Analysis of Norfloxacin
An In-depth Technical Guide to the Crystal Structure Analysis of Norfloxacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of norfloxacin, a widely used fluoroquinolone antibiotic. Norfloxacin's clinical efficacy and physicochemical properties, such as solubility and bioavailability, are intrinsically linked to its solid-state structure. Understanding its various crystalline forms—polymorphs, hydrates, and co-crystals—is therefore of paramount importance in drug development and formulation. This document details the crystallographic data, intermolecular interactions, and experimental protocols associated with the structural elucidation of norfloxacin's diverse solid forms.
Crystalline Forms of Norfloxacin: An Overview
Norfloxacin is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different forms arise from variations in the arrangement and/or conformation of the molecules in the crystal lattice.[1] To date, several anhydrous polymorphs (Forms A, B, and C), various hydrated forms, and a range of co-crystals and salts have been identified and characterized.[1][2][3] The formation of these different solid-state structures can be influenced by factors such as the solvent used for crystallization, temperature, and the presence of co-formers.[1][4]
The molecule's structure, featuring a carboxylic acid group and a piperazine ring, allows for the formation of a zwitterion in aqueous solution, which influences its solubility.[2] The ability to form various hydrogen bonds and π-π stacking interactions is a key driver for the formation of different crystal structures.[2]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic parameters for several known forms of norfloxacin, including its anhydrous polymorphs, hydrates, and selected co-crystals. These data are essential for the identification and characterization of these solid forms.
Table 1: Crystallographic Data for Anhydrous Norfloxacin Polymorphs
| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| Form A | Triclinic | P-1 | - | - | - | - | - | - | 1 | [2] |
| Form A | Monoclinic | P21/c | 8.5532(4) | - | - | 90 | - | 90 | - | [1][5] |
Note: Conflicting data exists for Form A. Further research is needed for clarification. Data for Forms B and C were not available in the searched literature.
Table 2: Crystallographic Data for Norfloxacin Hydrates
| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| 1.25 Hydrate | Monoclinic | P21/c | - | - | - | - | - | - | - | [3][6] |
| 1.125 Hydrate | Monoclinic | P21/c | - | - | - | - | - | - | - | [3][6] |
Table 3: Crystallographic Data for Selected Norfloxacin Co-crystals and Salts
| Co-former/Salt | Stoichiometry | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| Isonicotinamide-CHCl3 | 1:1:1 | - | - | - | - | - | - | - | - | - | [2] |
| Succinate Hydrate | 1:0.5:1 | - | - | - | - | - | - | - | - | - | [2] |
| Malonate Dihydrate | - | - | - | - | - | - | - | - | - | - | [2] |
| Maleate Hydrate | - | - | - | - | - | - | - | - | - | - | [2] |
| Fumaric Acid | Various | - | - | - | - | - | - | - | - | - | [7] |
| Resorcinol | 1:1 | - | - | - | - | - | - | - | - | - | [4] |
| Nicotinic Acid | 1:1 | Monoclinic | Pa | - | - | - | - | - | - | 4 | [8] |
| Acetic Acid Solvate | - | Triclinic | - | 15.693 | 9.230 | 6.999 | 107.376 | 90.384 | 96.982 | - | [9] |
Note: A hyphen (-) indicates that the specific data point was not available in the cited literature.
Intermolecular Interactions in Norfloxacin Crystals
The stability and packing of norfloxacin molecules in the crystalline state are governed by a network of non-covalent interactions.
Hydrogen Bonding
Hydrogen bonds are the predominant interactions in norfloxacin crystals. The carboxylic acid group and the piperazine moiety are the primary sites for hydrogen bond donation and acceptance. In the anhydrous form A, the molecule exists as a zwitterion, with the piperazinyl nitrogen being protonated and the carboxylic group deprotonated. This facilitates strong N-H···O hydrogen bonds.[5] In co-crystals and salts, robust hydrogen bonds such as O−H···O, O−H···N, N−H···O, and N+−H···O- are commonly observed between norfloxacin and the co-former molecules.[2] Water molecules in hydrated forms play a crucial role in mediating hydrogen bond networks, which can lead to shifts from neutral to ionic hydrogen bonding between norfloxacin molecules.[6][10]
π-π Stacking Interactions
The planar quinolone ring system of norfloxacin facilitates π-π stacking interactions. These interactions contribute to the overall stability of the crystal lattice and often result in the formation of layered or columnar structures.[2]
Experimental Protocols for Crystal Structure Analysis
A multi-technique approach is typically employed for the comprehensive characterization of norfloxacin's crystalline forms.
Crystallization Methods
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[11][12]
-
Solvent Evaporation: A common technique where a saturated solution of norfloxacin in a suitable solvent is allowed to evaporate slowly.[2]
-
Slow Cooling: Crystallization is induced by gradually lowering the temperature of a saturated solution.[1]
-
Vapor Diffusion: An effective method where a less volatile solvent containing norfloxacin is allowed to slowly mix with a more volatile anti-solvent.[1]
-
Mechanochemical Grinding: Co-crystals can be prepared by grinding the active pharmaceutical ingredient (API) with a co-former, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).[8][13]
References
- 1. akjournals.com [akjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - Crystal Structures of Norfloxacin Hydrates - figshare - Figshare [figshare.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inis.iaea.org [inis.iaea.org]
